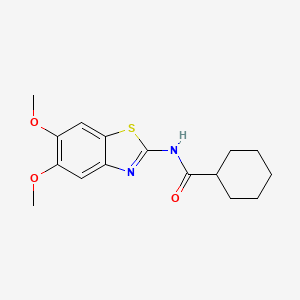

![molecular formula C12H17F3N4 B6508852 2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine CAS No. 2034354-22-6](/img/structure/B6508852.png)

2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

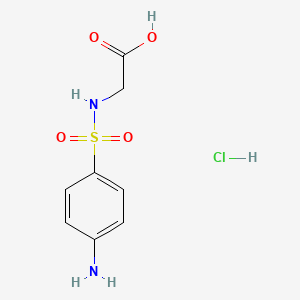

The compound “4-[4-(propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride” is similar to the one you’re asking about . It has a molecular weight of 284.79 and its IUPAC name is 4-(4-isopropylpiperazin-1-yl)benzoic acid hydrochloride .

Synthesis Analysis

A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . The exact synthesis process for “2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine” is not available in the retrieved information.Molecular Structure Analysis

The InChI code for “4-[4-(propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride” is 1S/C14H20N2O2.ClH/c1-11(2)15-7-9-16(10-8-15)13-5-3-12(4-6-13)14(17)18;/h3-6,11H,7-10H2,1-2H3,(H,17,18);1H . This gives us some insight into the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound “4-[4-(propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride” is a powder at room temperature . The exact physical and chemical properties of “this compound” are not available in the retrieved information.作用机制

Target of Action

The primary target of 2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is the α2-adrenergic receptor , where it acts as an antagonist . This receptor is a type of adrenergic receptor, which plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.

Mode of Action

As an antagonist of the α2-adrenergic receptor, this compound binds to the receptor and blocks its activation by endogenous catecholamines . This blockade can lead to increased firing of the post-synaptic neuron and release of norepinephrine, which can result in various physiological effects.

Biochemical Pathways

The α2-adrenergic receptor is part of the G protein-coupled receptor (GPCR) family, and its activation typically leads to a decrease in cyclic AMP levels via the inhibition of adenylate cyclase. By acting as an antagonist, this compound can prevent the decrease in cyclic AMP, potentially leading to effects such as increased heart rate and blood pressure .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could potentially affect the compound’s structure and therefore its ability to bind to the α2-adrenergic receptor .

实验室实验的优点和局限性

2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidineTFMPP has several advantages for use in lab experiments. It is relatively stable and can be stored for long periods of time without degradation. It is also relatively easy to synthesize and can be used in a variety of different experiments. However, 2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidineTFMPP also has some limitations. It is not water-soluble and must be dissolved in an organic solvent before use. In addition, it is toxic at high concentrations and should be used with caution in laboratory settings.

未来方向

There are a number of potential future directions for research involving 2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidineTFMPP. These include further studies of its mechanism of action and biochemical and physiological effects, as well as studies of its potential therapeutic applications. In addition, further studies could be conducted to investigate the potential of 2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidineTFMPP as an anti-cancer agent and to explore its potential use in other areas of medicine. Finally, further research could be conducted to investigate the potential of 2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidineTFMPP as a drug delivery system.

合成方法

2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidineTFMPP can be synthesized in a two-step process. The first step involves the reaction of 2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidinetrifluoromethylpyrimidine and propan-2-yl piperazine in the presence of a suitable base such as triethylamine. The second step involves the addition of a suitable catalyst such as palladium acetate to the reaction mixture. This reaction results in the formation of 2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidineTFMPP.

科学研究应用

2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidineTFMPP has been used in a variety of scientific research applications, including studies of the structure and function of proteins, enzymes, and nucleic acids; the structure and function of cell membranes; and the study of biochemical pathways. It has also been used to study the pharmacology of various drugs, and to study the effects of environmental toxins on biological systems.

安全和危害

The compound “4-[4-(propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride” has several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

IUPAC Name |

2-(4-propan-2-ylpiperazin-1-yl)-4-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F3N4/c1-9(2)18-5-7-19(8-6-18)11-16-4-3-10(17-11)12(13,14)15/h3-4,9H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBXKDXMCOBPMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=NC=CC(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(diethylamino)but-2-yn-1-yl]benzenesulfonamide](/img/structure/B6508779.png)

![3-(3-methoxyphenyl)-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B6508789.png)

![1-(2,3-dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6508792.png)

![2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetonitrile](/img/structure/B6508804.png)

![2-fluoro-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B6508808.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B6508827.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6508830.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B6508837.png)

![2,4-dioxo-N-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B6508843.png)